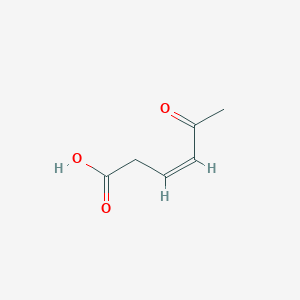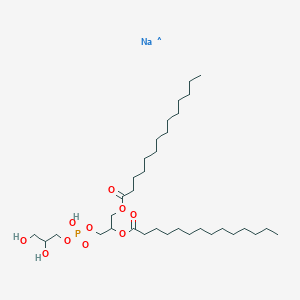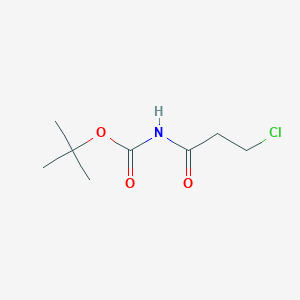
t-Butyl beta-chloropropionylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl beta-chloropropionylcarbamate, also known as BOC-Cl-PCA, is a chemical compound that is widely used in scientific research applications. It is a carbamate derivative that has a chloro group and a t-butyl group attached to the carbonyl carbon. BOC-Cl-PCA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
T-Butyl beta-chloropropionylcarbamate acts as a carbamate protecting group for amino groups in peptide synthesis. It reacts with the amino group to form a stable carbamate linkage, which protects the amino group from further reactions. The carbamate group can be removed by treatment with acid, which regenerates the free amino group.
Biochemische Und Physiologische Effekte
T-Butyl beta-chloropropionylcarbamate does not have any biochemical or physiological effects on its own. It is used as a reagent in synthetic reactions and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using t-Butyl beta-chloropropionylcarbamate in lab experiments are its high yield of synthesis, ease of purification, and versatility in synthetic reactions. The limitations of using t-Butyl beta-chloropropionylcarbamate are its toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For the use of t-Butyl beta-chloropropionylcarbamate include its application in the synthesis of new carbamate derivatives of amino acids and peptides. It can also be used in the synthesis of new drugs and pharmaceuticals. The development of new methods for the removal of the carbamate protecting group is also an area of future research.
Wissenschaftliche Forschungsanwendungen
T-Butyl beta-chloropropionylcarbamate is widely used in scientific research as a reagent for the protection of amino groups in peptide synthesis. It is also used as a reagent for the synthesis of carbamate derivatives of amino acids and peptides. t-Butyl beta-chloropropionylcarbamate is a versatile reagent that can be used in a variety of synthetic reactions.
Eigenschaften
CAS-Nummer |
120158-04-5 |
|---|---|
Produktname |
t-Butyl beta-chloropropionylcarbamate |
Molekularformel |
C8H14ClNO3 |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
tert-butyl N-(3-chloropropanoyl)carbamate |
InChI |
InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
QGCMSTMUCHUCCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)CCCl |
Synonyme |
Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

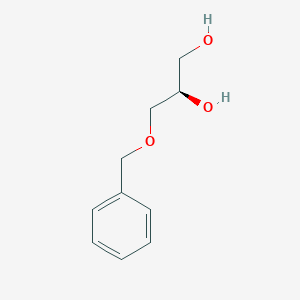
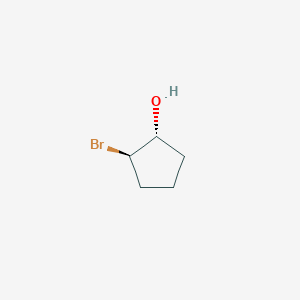
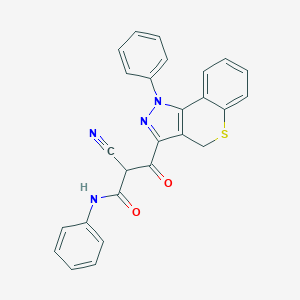
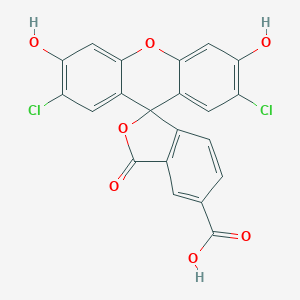
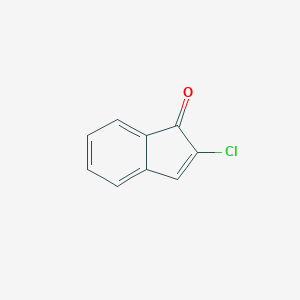
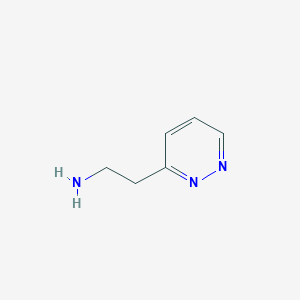
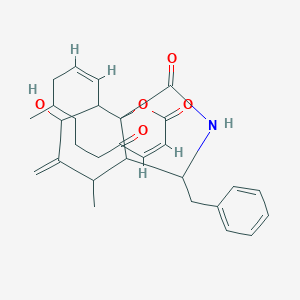

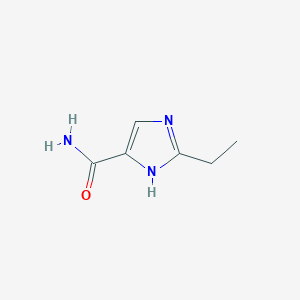
![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
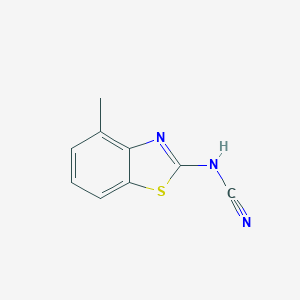
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
